molecular formula C19H20F4N4O3 B2440139 N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1351643-00-9

N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2440139
CAS No.: 1351643-00-9
M. Wt: 428.388
InChI Key: FPCHWRPKCGJHSD-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20F4N4O3 and its molecular weight is 428.388. The purity is usually 95%.
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Biological Activity

N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C26H21F4N3O
  • Molecular Weight : 467.5 g/mol

This compound features a piperidine core substituted with a trifluoromethylphenyl group and a pyrazole moiety, which are known for their biological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The mechanism involves the disruption of biofilm formation, which is crucial for bacterial survival and resistance .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Biofilm Disruption
Compound AMRSA0.5 µg/mLYes
Compound BE. faecalis1.0 µg/mLYes
This compoundTBDTBDTBD

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies reveal that these compounds can induce apoptosis through mechanisms such as caspase activation and cell cycle arrest .

Table 2: Anticancer Activity Against Selected Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1MDA-MB-23110Apoptosis via caspase activation
This compoundTBDTBD

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Macromolecular Synthesis : Similar compounds have shown to inhibit bacterial macromolecular synthesis, leading to cell death.
  • Apoptosis Induction in Cancer Cells : The activation of caspases suggests that this compound may trigger programmed cell death in malignant cells.
  • Biofilm Disruption : The ability to disrupt biofilms enhances the efficacy against persistent infections caused by biofilm-forming bacteria.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Study : A study published in Medicinal Chemistry highlighted that certain pyrazole derivatives significantly inhibited biofilm formation by MRSA, outperforming standard antibiotics like vancomycin .
  • Anticancer Research : Another investigation focused on pyrazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, indicating a promising avenue for cancer therapy development .

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F4N4O3/c1-26-10-13(17(25-26)30-2)18(29)27-7-5-11(6-8-27)16(28)24-12-3-4-15(20)14(9-12)19(21,22)23/h3-4,9-11H,5-8H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCHWRPKCGJHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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